molecular formula C20H15NO2 B257674 2-(2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B257674
M. Wt: 301.3 g/mol
InChI Key: ZFDSPMWGSWVSQU-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a phenylethyl group (-CH₂CH₂C₆H₅) attached to the imide nitrogen of the 1,8-naphthalimide core. The naphthalimide scaffold is renowned for its planar aromatic structure, enabling π-π stacking interactions, fluorescence, and diverse applications in materials science, biomedicine, and optoelectronics.

Properties

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

2-(2-phenylethyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C20H15NO2/c22-19-16-10-4-8-15-9-5-11-17(18(15)16)20(23)21(19)13-12-14-6-2-1-3-7-14/h1-11H,12-13H2

InChI Key

ZFDSPMWGSWVSQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

Biological Activity

2-(2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS No. 89931-08-8) is a compound belonging to the class of isoquinoline derivatives. Its structural formula is C20H15NO2C_{20}H_{15}NO_2 with a molecular weight of 301.34 g/mol. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC20H15NO2
Molecular Weight301.34 g/mol
Melting Point150.7 - 151.8 °C
Boiling Point500.4 ± 29.0 °C
Density1.282 ± 0.06 g/cm³
pKa-2.21 ± 0.20

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that isoquinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through various molecular mechanisms.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related isoquinoline derivative inhibited the growth of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through mitochondrial pathways . The study reported an IC50 value of approximately 10 µM for this class of compounds.

Anti-inflammatory Properties

The anti-inflammatory effects of isoquinoline derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.

Research Findings:
In vitro studies have shown that treatment with related compounds significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, indicating their potential as therapeutic agents in inflammatory disorders .

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Isoquinoline derivatives have been studied for their ability to protect neuronal cells from oxidative stress and neurotoxicity.

Case Study:
A recent investigation evaluated the neuroprotective effects of a closely related compound in a model of Parkinson’s disease. The results indicated that the compound reduced oxidative stress markers and improved neuronal survival rates in vitro, suggesting potential applications in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to increased caspase activity.
  • Cell Cycle Arrest: Interference with cell cycle progression, particularly at the G0/G1 phase.
  • Cytokine Modulation: Downregulation of pro-inflammatory cytokines and mediators.
  • Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reducing oxidative stress.

Comparison with Similar Compounds

Table 2: Optical Properties of Selected Naphthalimides

Compound Substituent Key Optical Property Application References
NI3 () Dimethylaminoethyl pH-sensitive fluorescence Lysosome imaging
Nap1 () Styryl Red emission (λem ≈ 600 nm) OLEDs
5a–c () Schiff bases Nonlinear optical (NLO) effects Electro-optical materials

Antifungal and Antitumor Potential

  • Hydroxyethyl Thioethers () : Compounds like 7f and 8a–c demonstrated antifungal activity, with yields correlating to substituent reactivity (e.g., 7e: 63.2% yield). The hydroxyethyl group likely improves bioavailability .
  • Antitumor Derivatives (): NSC 308847 (dimethylaminoethyl side chain) exhibited potent activity against P388 leukemia, emphasizing the role of basic side chains in cellular uptake . The phenylethyl group’s lipophilicity may enhance blood-brain barrier penetration but requires empirical validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 2
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2-(2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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